molecular formula C8H6BrNO B2784011 3-(5-Bromopyridin-2-yl)prop-2-yn-1-ol CAS No. 111770-82-2

3-(5-Bromopyridin-2-yl)prop-2-yn-1-ol

Cat. No.: B2784011
CAS No.: 111770-82-2
M. Wt: 212.046
InChI Key: HDNAKCCUGDNOSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Bromopyridin-2-yl)prop-2-yn-1-ol: is an organic compound with the molecular formula C8H6BrNO and a molecular weight of 212.05 g/mol . This compound is characterized by the presence of a bromine atom attached to the pyridine ring and a hydroxyl group attached to the prop-2-yn-1-ol chain. It is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of Pyridine: The synthesis of 3-(5-Bromopyridin-2-yl)prop-2-yn-1-ol typically begins with the bromination of pyridine. This step involves the reaction of pyridine with bromine in the presence of a catalyst such as iron or aluminum bromide to yield 5-bromopyridine.

    Alkynylation: The next step involves the alkynylation of 5-bromopyridine. This is achieved by reacting 5-bromopyridine with propargyl alcohol in the presence of a base such as potassium carbonate or sodium hydroxide.

Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(5-Bromopyridin-2-yl)prop-2-yn-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This compound can be reduced to form corresponding alkanes or alkenes. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The bromine atom in this compound can be substituted with other functional groups such as amino, nitro, or alkyl groups.

Major Products Formed:

Scientific Research Applications

Chemistry: 3-(5-Bromopyridin-2-yl)prop-2-yn-1-ol is widely used as a building block in organic synthesis. It serves as an intermediate in the synthesis of various heterocyclic compounds, pharmaceuticals, and agrochemicals .

Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. It is employed in the development of enzyme inhibitors, receptor modulators, and other biologically active compounds .

Medicine: It is used in the synthesis of drug candidates for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with specific properties. It is also employed in the development of new catalysts and ligands for chemical reactions .

Mechanism of Action

The mechanism of action of 3-(5-Bromopyridin-2-yl)prop-2-yn-1-ol is primarily based on its ability to interact with specific molecular targets. The bromine atom and the hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds, coordinate with metal ions, and participate in various chemical reactions, thereby modulating the activity of enzymes, receptors, and other biological molecules .

Comparison with Similar Compounds

Uniqueness: 3-(5-Bromopyridin-2-yl)prop-2-yn-1-ol is unique due to the specific positioning of the bromine atom and the hydroxyl group, which confer distinct chemical and biological properties. This compound’s reactivity and versatility make it a valuable intermediate in various synthetic and research applications .

Properties

IUPAC Name

3-(5-bromopyridin-2-yl)prop-2-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c9-7-3-4-8(10-6-7)2-1-5-11/h3-4,6,11H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNAKCCUGDNOSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)C#CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111770-82-2
Record name 3-(5-bromopyridin-2-yl)prop-2-yn-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Copper (I) iodide (10 mg) was added to a solution of 2,5-dibromopyridine (4.74 g), propargyl alcohol (1.34 g) and BTPC (75 mg) in diethylamine (50 ml) and the mixture stirred overnight (18 h), under nitrogen. The solution was evaporated in vacuo and the residue treated with 8% sodium bicarbonate (50 ml) and partitioned with dichloromethane (3×50 ml). The combined extracts were dried and evaporated and the residual semi-solid purified by FCC. Eluting with ether afforded the title compound (3.43 g) as fawn crystals m.p. 121°-122°.
Quantity
4.74 g
Type
reactant
Reaction Step One
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Copper (I) iodide
Quantity
10 mg
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.